

Thermodynamic Properties of gamma-Caprolactone: An In-depth Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the core thermodynamic properties of **gamma-Caprolactone** (y-Caprolactone), also known as y-hexalactone. The information presented herein is intended to support research, development, and quality control activities where a thorough understanding of the energetic and phase behavior of this compound is critical. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and provides visualizations of experimental workflows.

Core Thermodynamic and Physical Properties

Gamma-Caprolactone is a five-membered ring lactone with an ethyl group at the 5-position. Its thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes, including purification, formulation, and as a reactant in chemical synthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermodynamic and physical properties of **gamma-Caprolactone**. It is important to note that while some data are from direct experimental measurements, others are estimated based on empirical correlations for a homologous series of γ-lactones.[1] Such estimations are valuable in the absence of direct experimental data and are clearly indicated.



Table 1: General Physicochemical Properties of y-Caprolactone

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	[2]
Molecular Weight	114.14 g/mol	[2]
Boiling Point	219 °C (at 760 mmHg)	[3]
Melting Point	-18 °C	[4]
Density	1.023 g/mL (at 25 °C)	[3]
Flash Point	98 °C (closed cup)	[5]
Vapor Pressure	0.2 ± 0.4 mmHg (at 25°C)	[4]

Table 2: Standard Molar Thermodynamic Properties of γ-Caprolactone (at 298.15 K and 0.1 MPa)

Thermodynamic Property	Value (kJ·mol⁻¹)	Method	Source
Standard Molar Enthalpy of Formation (liquid), ΔfH _m °(l)	-455.5 ± 10.3	Estimated from empirical correlation[1]	Calculated
Standard Molar Enthalpy of Vaporization, Δι ^g H _m °	59.4 ± 5.0	Estimated from empirical correlation[1]	Calculated
Standard Molar Enthalpy of Formation (gas), ΔfH _m °(g)	-396.1 ± 11.4	Calculated ($\Delta fH_m^{\circ}(I) + \Delta_{I^g}H_m^{\circ}$)	Calculated

Note: The standard molar enthalpies of formation and vaporization were estimated using the empirical correlations for y-lactones presented by Lopes et al. (2024), where the number of carbon atoms (n) is 6. The uncertainties are propagated from the uncertainties in the empirical equations.[1]



Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of organic compounds like **gamma-Caprolactone** relies on precise calorimetric and physical measurement techniques. The following sections detail the general methodologies for the key experiments cited in the literature for lactones.

Determination of Enthalpy of Combustion via Static-Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the liquid phase is often derived from the standard molar enthalpy of combustion, which is determined experimentally using a static-bomb calorimeter.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity gamma-Caprolactone
 (typically encapsulated in a gelatin capsule for liquids) is placed in a crucible inside a highpressure stainless steel vessel, the "bomb." A known length of fuse wire is positioned to
 ensure ignition.
- Bomb Sealing and Pressurization: A small, known amount of deionized water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to a high pressure (e.g., 3.04 MPa).[1]
- Calorimeter Assembly: The pressurized bomb is placed in a calorimeter vessel containing a
 known mass of water. The entire assembly is placed in an isothermal or adiabatic jacket to
 minimize heat exchange with the surroundings.
- Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium.
 The temperature is monitored precisely using a high-resolution thermometer. The sample is then ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is



reached.

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a
standard substance with a known enthalpy of combustion (e.g., benzoic acid). The massic
energy of combustion of the gamma-Caprolactone is then calculated from the observed
temperature rise and the heat capacity of the calorimeter, with corrections made for the heat
of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). From
this, the standard molar enthalpy of combustion is determined.

Determination of Enthalpy of Vaporization via Calvet Microcalorimetry

The enthalpy of vaporization is a critical parameter for converting thermodynamic data between the liquid and gaseous phases. High-temperature Calvet microcalorimetry is a precise technique for this measurement.

Methodology:

- Sample Preparation: A small, accurately weighed sample of **gamma-Caprolactone** (a few milligrams) is loaded into a sample cell.
- Instrument Setup: The Calvet microcalorimeter, a heat-flow calorimeter, is brought to a constant, elevated temperature (e.g., 365 K).[1] The sample cell and a reference cell are placed in their respective positions within the calorimeter.
- Vaporization: The sample is dropped into the pre-heated calorimetric cell. An endothermic
 peak is observed due to the heating of the sample to the calorimeter's temperature. Once the
 baseline is re-established, the cell is evacuated, causing the sample to vaporize. This
 vaporization results in a second endothermic peak.
- Data Acquisition: The heat flow as a function of time is recorded throughout the experiment.
 The area of the vaporization peak is proportional to the enthalpy of vaporization at the experimental temperature.
- Calibration and Correction: The instrument is calibrated using a substance with a known enthalpy of vaporization. The experimental enthalpy of vaporization is then corrected to the standard reference temperature of 298.15 K using heat capacity data.



Determination of Vapor Pressure via the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a liquid as a function of temperature.

Methodology:

- Apparatus Setup: The apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The sample cell is placed in a thermostatically controlled bath to maintain a precise temperature.
- Sample Degassing: A sample of gamma-Caprolactone is introduced into the cell. It is
 crucial to thoroughly degas the sample to remove any dissolved gases that would contribute
 to the measured pressure. This is typically achieved by repeated freeze-pump-thaw cycles
 under vacuum.
- Equilibrium Measurement: The degassed sample is brought to the desired temperature in the thermostatic bath. The system is allowed to reach equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the sample at that temperature.
- Temperature Variation: The temperature of the bath is then changed, and the vapor pressure is measured at the new equilibrium point. This process is repeated over a range of temperatures to obtain the vapor pressure curve.
- Data Correlation: The experimental vapor pressure data as a function of temperature are typically fitted to an equation, such as the Antoine equation, to allow for interpolation and calculation of other thermodynamic properties like the enthalpy of vaporization.

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

- Figure 1: Experimental workflow for determining the standard molar enthalpy of formation.
- Figure 2: Experimental workflow for determining the enthalpy of vaporization.



Conclusion

A thorough understanding of the thermodynamic properties of **gamma-Caprolactone** is essential for its effective application in research and industry. This guide has provided a summary of the key available data, detailed the experimental methodologies for their determination, and visualized the associated workflows. While direct experimental data for all thermodynamic parameters of **gamma-Caprolactone** are not readily available, estimations based on homologous series provide valuable insights. Further experimental work is encouraged to refine these values and expand the thermodynamic database for this important compound.

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